molecular formula C17H26ClNO2S B5306555 ethyl 1-{2-[(4-methylphenyl)thio]ethyl}-4-piperidinecarboxylate hydrochloride

ethyl 1-{2-[(4-methylphenyl)thio]ethyl}-4-piperidinecarboxylate hydrochloride

Cat. No. B5306555
M. Wt: 343.9 g/mol
InChI Key: JKVDGPKWLRCVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{2-[(4-methylphenyl)thio]ethyl}-4-piperidinecarboxylate hydrochloride, commonly known as MTMEP, is a chemical compound that is widely used in scientific research. It is a piperidine-based compound that has been synthesized and studied for its potential applications in various fields.

Mechanism of Action

MTMEP acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. It has been shown to modulate the activity of ion channels such as voltage-gated calcium channels and NMDA receptors. MTMEP has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MTMEP has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MTMEP has also been shown to have analgesic effects in various pain models. Additionally, MTMEP has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

MTMEP has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for sigma-1 receptors, which makes it a valuable tool compound for investigating the role of sigma-1 receptors in various cellular and physiological processes. However, one of the limitations of MTMEP is its potential toxicity, which may limit its use in certain experiments. Additionally, the hydrochloride salt form of MTMEP may have solubility issues in certain solvents, which may limit its use in certain experiments.

Future Directions

MTMEP has several potential future directions for research. One potential direction is the investigation of its potential therapeutic effects in various disease models such as neurodegenerative diseases and pain. Additionally, the development of more selective sigma-1 receptor agonists based on the structure of MTMEP may lead to the discovery of new therapeutic compounds. Finally, the investigation of the role of sigma-1 receptors in various physiological processes such as calcium signaling and cell survival may lead to a better understanding of the cellular processes involved in various diseases.

Synthesis Methods

MTMEP can be synthesized using a simple and efficient method. The synthetic route involves the reaction of 4-methylthiophenol with 1-(2-chloroethyl)piperidine-4-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain MTMEP hydrochloride salt. The purity of the compound can be improved by recrystallization using an appropriate solvent.

Scientific Research Applications

MTMEP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various cellular processes such as ion channel regulation, calcium signaling, and cell survival. MTMEP has been used as a tool compound to investigate the role of sigma-1 receptors in various cellular and physiological processes.

properties

IUPAC Name

ethyl 1-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S.ClH/c1-3-20-17(19)15-8-10-18(11-9-15)12-13-21-16-6-4-14(2)5-7-16;/h4-7,15H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVDGPKWLRCVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCSC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.